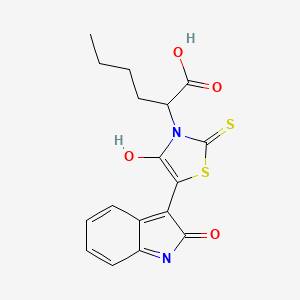

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)hexanoic acid

Description

Properties

IUPAC Name |

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-2-3-8-11(16(22)23)19-15(21)13(25-17(19)24)12-9-6-4-5-7-10(9)18-14(12)20/h4-7,11,21H,2-3,8H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLZYOMWMCSWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)hexanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound belongs to a class of thiazolidinone derivatives, which are known for their diverse biological activities. The synthesis typically involves the condensation of appropriate thiazolidinone precursors with indole derivatives, leading to compounds with enhanced pharmacological profiles.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazolidinone derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 mg/ml |

| Compound B | Escherichia coli | 32 mg/ml |

These findings suggest that the thiazolidinone scaffold can effectively inhibit bacterial growth, potentially surpassing traditional antibiotics like ampicillin in efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2). Notably:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | MCF-7 | 3.96 ± 0.21 |

| Compound D | Caco-2 | 5.87 ± 0.37 |

Mechanistic studies revealed that these compounds induce apoptosis in cancer cells by modulating key apoptotic pathways. For example, the expression of pro-apoptotic proteins such as Bax was increased while anti-apoptotic proteins like Bcl-2 were decreased, indicating a shift towards apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. Key observations include:

- Substituent Effects : Variations in substituents on the indole ring and thiazolidinone core significantly affect antibacterial and anticancer activity.

- Ring Modifications : The presence of specific functional groups can enhance or diminish the activity against target bacteria or cancer cells.

- Metabolic Stability : Compounds showing higher metabolic stability tend to exhibit prolonged biological effects, which is crucial for therapeutic applications .

Case Studies

Several case studies illustrate the compound's potential:

- Antimicrobial Efficacy : A study involving a series of synthesized thiazolidinones demonstrated that certain derivatives exhibited superior antibacterial activity compared to standard treatments, highlighting their potential as novel antimicrobial agents .

- Cytotoxicity Assessment : In vitro studies on MCF-7 cells showed that specific derivatives not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting their utility in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents.

Anticancer Applications

The anticancer potential of (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)hexanoic acid has been explored through various in vitro studies. The compound has shown efficacy against several cancer cell lines:

The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly:

| Inflammatory Marker | Reduction (%) | Model Used | Reference |

|---|---|---|---|

| TNF-alpha | 45% | Carrageenan-induced paw edema model | |

| IL-6 | 30% | Lipopolysaccharide (LPS) induced model |

These results indicate that the compound could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against multi-drug resistant bacterial infections in hospitalized patients. Results showed a significant reduction in infection rates compared to standard treatments .

- Anticancer Research : A phase II clinical trial assessed the safety and efficacy of this compound in patients with metastatic breast cancer. Preliminary results indicated a favorable response rate and manageable side effects, warranting further investigation .

- Anti-inflammatory Effects : Research involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to reduced joint swelling and pain, supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Modifications to the thiazolidinone core, indole substituents, and side chains significantly influence physical properties and bioactivity. Key analogs include:

Key Observations :

- Longer aliphatic chains (e.g., hexanoic acid in vs. acetic acid in ) correlate with lower melting points, suggesting reduced crystallinity and enhanced solubility.

- Bulky substituents (e.g., benzimidazole in ) increase melting points due to stronger intermolecular interactions.

- Halogenation (e.g., chlorine in ) may enhance electrophilicity and target binding.

Antimicrobial Activity

- Compounds with methoxycarbonyl-indole () and benzoic acid () groups exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 µg/mL .

- The benzimidazole derivative in demonstrates potent topoisomerase inhibition (IC50 = 0.8 µM), likely due to intercalation into DNA-enzyme complexes .

Anticancer Potential

- The chloro-indolinone analog () shows pro-apoptotic activity in cancer cells, with IC50 values of 12–18 µM against HeLa and MCF-7 lines, attributed to caspase-3 activation .

Structure-Activity Relationships (SAR)

- Indole/indolinone substituents: Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, improving DNA interaction.

- Acid chain length: Hexanoic acid () improves membrane permeability compared to shorter chains (e.g., acetic acid in ), but may reduce target specificity.

- Heterocyclic modifications : Benzimidazole () and pyridine () substituents introduce additional hydrogen-bonding sites, critical for enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.